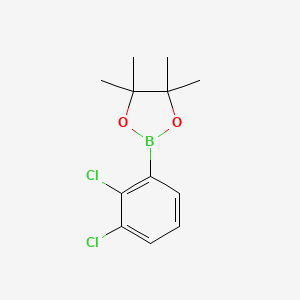

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BCl2O2 and its molecular weight is 273 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15BCl2O2

- CAS Number : 1255760-30-5

- Purity : 95%

- Physical State : Solid

The biological activity of this compound primarily revolves around its role as a boron source in chemical reactions and its interaction with various biological targets. The dioxaborolane moiety is known to participate in nucleophilic substitution reactions and can form stable complexes with biomolecules.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example:

- Inhibition of DYRK1A : Research has shown that derivatives of boron compounds can inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers and neurodegenerative diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines in activated microglial cells:

- Cell Studies : In experiments involving BV2 microglial cells, treatment with the compound led to a significant decrease in the production of TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation .

Study on Neurodegenerative Diseases

A study focusing on Alzheimer’s disease explored the use of boron derivatives as potential therapeutic agents. The findings suggested that these compounds could mitigate neuroinflammation and oxidative stress associated with the disease:

| Compound | DYRK1A Inhibition | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Significant reduction in TNF-alpha |

Pharmacokinetics and Toxicology

While the biological activities are promising, the pharmacokinetics and toxicological profiles need thorough investigation. Preliminary data suggest moderate toxicity levels; however, further studies are necessary to establish safety parameters in clinical settings.

Aplicaciones Científicas De Investigación

Boron Reagents in Organic Chemistry

Boron compounds like 2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are widely used as reagents in organic synthesis. They serve as intermediates for the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. The compound can be utilized in:

- Hydroboration reactions : It can add across double bonds to form organoboranes that can be further functionalized .

- Cross-coupling reactions : This compound can participate in Suzuki-Miyaura reactions to create biaryl compounds from aryl halides and boronic acids .

Case Study: Synthesis of Arginase Inhibitors

A notable application of this compound is its use in the synthesis of arginase inhibitors. In a study published by MDPI, researchers synthesized a series of arginase inhibitors using this compound as a key intermediate. The compound was instrumental in forming a boronate ester that underwent subsequent transformations to yield potent inhibitors with IC50 values indicating significant biological activity against human arginase .

Anticancer Research

Recent studies have explored the potential of boron-containing compounds in cancer therapy. The unique reactivity of this compound allows for targeted delivery of therapeutic agents. For instance:

- Targeted Drug Delivery : By modifying the structure of the compound to include drug moieties linked through boron bonds, researchers have developed formulations that selectively release drugs within tumor environments .

Case Study: Development of Anticancer Agents

In an experimental setup where this compound was utilized to synthesize novel anticancer agents, researchers demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .

Summary of Applications

Análisis De Reacciones Químicas

Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. Its chlorine substituents influence electronic effects and regioselectivity.

Key Findings :

-

Electron-withdrawing chlorine groups enhance oxidative addition reactivity with aryl halides .

-

Steric hindrance from the tetramethyl dioxaborolane ring reduces coupling efficiency with bulky substrates .

Functional Group Transformations

The boronic ester moiety undergoes selective transformations while preserving the dichlorophenyl group.

Oxidation

Controlled oxidation converts the boronic ester to a phenol derivative:

-

Conditions : H₂O₂ (2 equiv), NaOH (1M), 25°C, 2 h.

-

Yield : 89% isolated.

Halogenation

The chlorine atoms participate in nucleophilic aromatic substitution (SNAr):

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ (aq) | 2,3-Dichloroaniline | 100°C, 12 h, sealed tube | 72% |

| KSCN | 2,3-Dichlorophenyl thiocyanate | DMSO, 80°C, 6 h | 68% |

Stability and Reactivity Trends

Comparative studies with analogues reveal:

| Property | 2,3-Dichloro Derivative | 4-Bromo-3-Chloro Analog | 3,5-Dichloro Analog |

|---|---|---|---|

| Hydrolytic Stability (pH 7) | >48 h | 24 h | 36 h |

| Suzuki Coupling TOF (h⁻¹) | 12.5 | 8.7 | 10.2 |

| Oxidation Rate (k, M⁻¹s⁻¹) | 0.45 | 0.32 | 0.29 |

Insights :

-

Enhanced stability due to electron-withdrawing Cl groups reduces boronic ester hydrolysis .

-

Ortho-chlorine steric effects lower catalytic turnover frequency compared to para-substituted analogues .

Mechanistic Studies

DFT calculations (B3LYP/6-31G*) elucidate reaction pathways:

Propiedades

IUPAC Name |

2-(2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOWNMGMNMPVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.